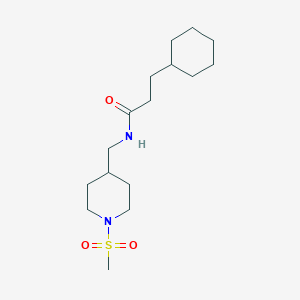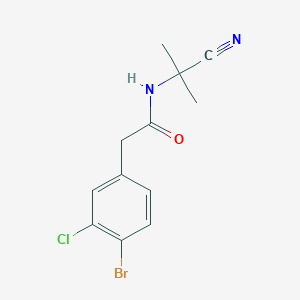![molecular formula C7H4ClNOS B2579278 Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- CAS No. 29079-93-4](/img/structure/B2579278.png)
Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is a chemical compound. It is a derivative of thieno[3,2-c]pyridin-4(5H)-one . Thieno[3,2-c]pyridin-4(5H)-one derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- involves several steps. One approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is complex. The compound is a bicyclic heteroaromatic motif with a hydrogen bond donor–acceptor hinge binder motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . The compound can also interact with the hinge region of kinase proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- include its melting point and infrared (IR) spectrum . The compound has a melting point of 210°C . Its IR spectrum shows peaks at 1588 (C=N) and 1628 (C=O) .Applications De Recherche Scientifique
Pharmaceutical Synthesis
7-Chlorothieno[3,2-c]pyridin-4(5H)-one serves as a synthetic intermediate in pharmaceutical chemistry. It’s used to synthesize various compounds that have potential therapeutic effects. For instance, it can be a precursor for molecules designed to interact with biological targets, potentially leading to new drug discoveries .
Material Science
In materials science, this compound is explored for its electronic properties, which could be beneficial in creating organic semiconductors . Its structure allows for the development of materials with specific optical and electronic functionalities, which are crucial in the production of OLEDs and other electronic devices .
Analytical Chemistry
This compound is utilized in analytical chemistry as a reference material for chromatography and spectrometry. Its unique structure helps in the identification and quantification of complex mixtures, aiding in the analysis of substances in various samples .
Biochemistry Research
In biochemistry, 7-Chlorothieno[3,2-c]pyridin-4(5H)-one is used to study enzyme interactions and metabolic pathways . It can act as an inhibitor or activator for certain biochemical reactions, providing insights into enzyme mechanisms and functions .
Environmental Science
Researchers use this compound to understand its environmental fate and toxicology . It’s important to study how such compounds degrade in the environment and their potential effects on ecosystems. This knowledge is essential for assessing environmental risks and developing safer chemicals .
Agricultural Chemistry
In agriculture, derivatives of this compound could be investigated for their use as pesticides or herbicides . The chemical properties might be tailored to target specific pests or weeds, contributing to the development of new agricultural chemicals .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5H-thieno[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIBZJDLXCTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-c]pyridin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)


![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2579202.png)



![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide](/img/structure/B2579216.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide](/img/structure/B2579218.png)